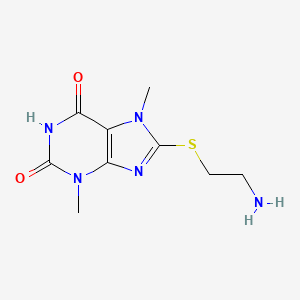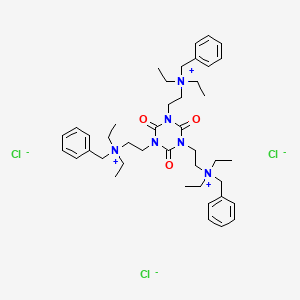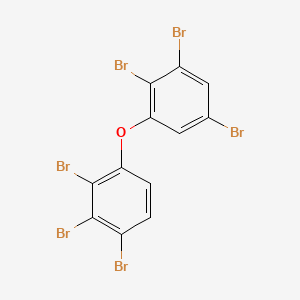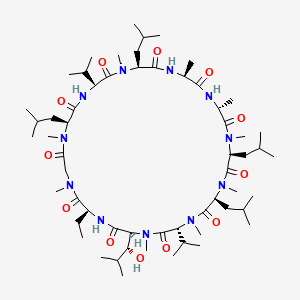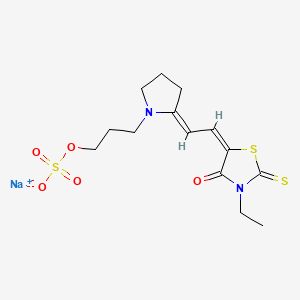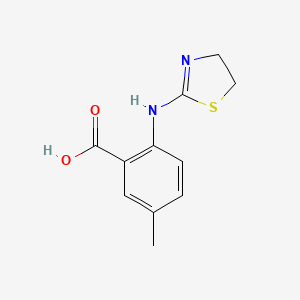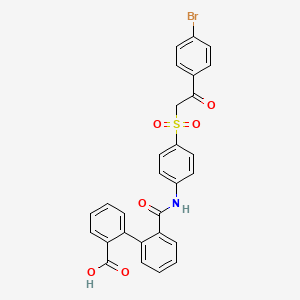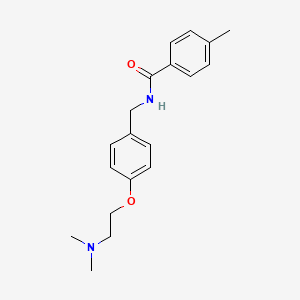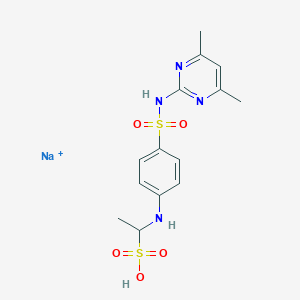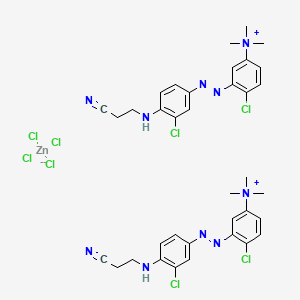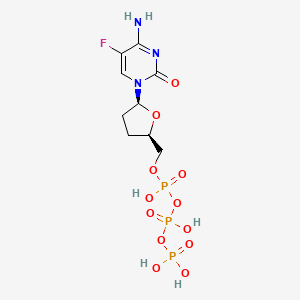
2',3'-Dideoxy-5-fluorocytidine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a potent antiviral and anticancer agent. This compound is particularly noted for its ability to inhibit DNA synthesis, making it useful in various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cytidine.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Triphosphorylation: Addition of a triphosphate group at the 5’-position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: Common in the modification of nucleoside analogs.
Oxidation and Reduction: These reactions can alter the functional groups on the molecule, affecting its activity.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like halogenating agents (e.g., fluorine gas) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily by integrating into DNA and inhibiting DNA synthesis. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A related compound with modifications at the 3-position.
Uniqueness
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is unique due to its combination of dideoxy and fluorine modifications, which enhance its stability and efficacy. Its ability to inhibit DNA synthesis more effectively than some other analogs makes it a valuable compound in therapeutic research .
Propiedades
Número CAS |
146369-72-4 |
|---|---|
Fórmula molecular |
C9H15FN3O12P3 |
Peso molecular |
469.15 g/mol |
Nombre IUPAC |
[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15FN3O12P3/c10-6-3-13(9(14)12-8(6)11)7-2-1-5(23-7)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,5,7H,1-2,4H2,(H,18,19)(H,20,21)(H2,11,12,14)(H2,15,16,17)/t5-,7+/m1/s1 |
Clave InChI |
ARRTZUVEPRJLPK-VDTYLAMSSA-N |
SMILES isomérico |
C1C[C@H](O[C@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
SMILES canónico |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


